

# Tautomerism in Dinitro-Substituted Hydroxypyridines: A Technical Guide

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## Compound of Interest

Compound Name: *3,5-Dinitropyridin-2-amine*

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## Introduction

The tautomeric equilibrium between the hydroxy (enol) and pyridone (keto) forms of hydroxypyridines is a fundamental aspect of their chemical behavior, influencing their reactivity, aromaticity, and biological activity. The introduction of strong electron-withdrawing groups, such as nitro groups, can significantly impact this equilibrium. This technical guide provides an in-depth analysis of the tautomerism in dinitro-substituted hydroxypyridines, focusing on the synthesis, spectroscopic characterization, and the factors governing the tautomeric balance.

## Tautomeric Equilibria in Dinitro-Hydroxypyridines

Dinitro-substituted hydroxypyridines can exist in two primary tautomeric forms: the hydroxypyridine (enol) form and the pyridone (keto) form. The position of this equilibrium is influenced by factors such as the substitution pattern of the nitro groups, the solvent, and temperature.

The tautomeric equilibrium for a generic dinitro-substituted hydroxypyridine can be represented as follows:

Caption: Tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.

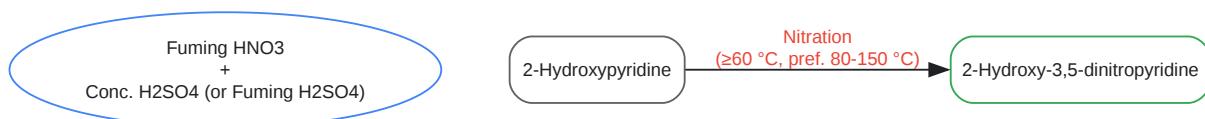
Unfortunately, specific quantitative data, such as tautomeric equilibrium constants ( $K_t$ ), for dinitro-substituted hydroxypyridines are not readily available in the reviewed literature. For the parent 2-hydroxypyridine, the equilibrium constant ( $K_{eq}$ ) in cyclohexane at 25°C is 1.7, indicating a small preference for the 2-pyridone form.<sup>[1]</sup> It is expected that the presence of two electron-withdrawing nitro groups would significantly shift this equilibrium, likely favoring the less polar hydroxypyridine form in non-polar solvents and the more polar pyridone form in polar solvents.

## Synthesis of Dinitro-Substituted Hydroxypyridines

The primary method for the synthesis of dinitro-substituted hydroxypyridines is the direct nitration of the corresponding hydroxypyridine precursor.

### Synthesis of 2-Hydroxy-3,5-dinitropyridine

This compound can be synthesized by the dinitration of 2-hydroxypyridine.



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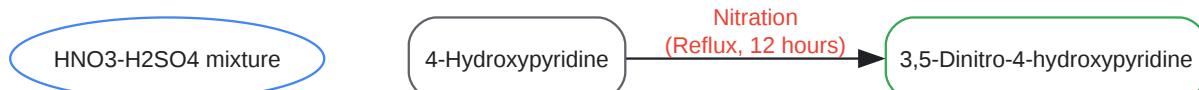
Caption: Synthesis of 2-Hydroxy-3,5-dinitropyridine.

A general experimental protocol is as follows:

- A mixture of fuming nitric acid and concentrated sulfuric acid (or fuming sulfuric acid) is prepared as the nitrating agent.
- 2-Hydroxypyridine is slowly added to the nitrating mixture.
- The reaction temperature is maintained at or above 60°C, preferably between 80-150°C.
- The reaction progress is monitored, and upon completion, the product is isolated. The use of fuming sulfuric acid has been reported to increase the yield by at least 10% compared to concentrated sulfuric acid.

## Synthesis of 3,5-Dinitro-4-hydroxypyridine

This compound is synthesized through the double nitration of 4-hydroxypyridine.[\[2\]](#)



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## References

- 1. [wuxibiology.com](http://wuxibiology.com) [wuxibiology.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
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